molecular formula C18H14N2O4 B12518314 2,7-Diethylbenzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone

2,7-Diethylbenzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone

Cat. No.: B12518314
M. Wt: 322.3 g/mol
InChI Key: DNRRBVDAAYJLBG-UHFFFAOYSA-N
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Description

2,7-Diethylbenzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound belongs to the family of benzo[lmn]phenanthroline derivatives, which are characterized by their polycyclic aromatic structure. The presence of ethyl groups at the 2 and 7 positions further enhances its chemical reactivity and potential for diverse applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,7-Diethylbenzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction often starts with the formation of an intermediate compound, which is then subjected to cyclization and oxidation to yield the final product. Specific reagents and catalysts, such as strong acids or bases, may be used to facilitate these reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques. The use of automated systems ensures consistent quality and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

2,7-Diethylbenzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can yield hydroquinone derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions to achieve desired substitutions.

Major Products

The major products formed from these reactions include various quinone and hydroquinone derivatives, as well as substituted phenanthroline compounds

Scientific Research Applications

2,7-Diethylbenzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone has a wide range of scientific research applications:

    Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a fluorescent probe and in bioimaging applications.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic devices.

Mechanism of Action

The mechanism of action of 2,7-Diethylbenzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone involves its interaction with specific molecular targets and pathways. The compound’s polycyclic aromatic structure allows it to intercalate with DNA, potentially disrupting cellular processes. Additionally, its ability to undergo redox reactions may contribute to its biological activity, including the generation of reactive oxygen species (ROS) that can induce cell damage.

Comparison with Similar Compounds

Similar Compounds

  • 2,7-Dihexylbenzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone
  • 2,7-Dipropylbenzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone
  • 2,7-Dimethylbenzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone

Uniqueness

2,7-Diethylbenzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone is unique due to the presence of ethyl groups at the 2 and 7 positions, which enhance its chemical reactivity and potential for diverse applications. Compared to its analogs with different alkyl groups, this compound may exhibit distinct physical and chemical properties, making it suitable for specific applications in research and industry.

Properties

Molecular Formula

C18H14N2O4

Molecular Weight

322.3 g/mol

IUPAC Name

6,13-diethyl-6,13-diazatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),2,4(16),8,10-pentaene-5,7,12,14-tetrone

InChI

InChI=1S/C18H14N2O4/c1-3-19-15(21)9-5-7-11-14-12(18(24)20(4-2)17(11)23)8-6-10(13(9)14)16(19)22/h5-8H,3-4H2,1-2H3

InChI Key

DNRRBVDAAYJLBG-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=O)C2=C3C(=CC=C4C3=C(C=C2)C(=O)N(C4=O)CC)C1=O

Origin of Product

United States

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